Cas no 1805104-42-0 (Ethyl 2-bromo-4-cyano-6-formylbenzoate)

Ethyl 2-bromo-4-cyano-6-formylbenzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-bromo-4-cyano-6-formylbenzoate
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- インチ: 1S/C11H8BrNO3/c1-2-16-11(15)10-8(6-14)3-7(5-13)4-9(10)12/h3-4,6H,2H2,1H3
- InChIKey: SCMZKSWICFRTDT-UHFFFAOYSA-N
- SMILES: BrC1=CC(C#N)=CC(C=O)=C1C(=O)OCC
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 4
- 複雑さ: 322
- トポロジー分子極性表面積: 67.2
じっけんとくせい
- 密度みつど: 1.6±0.1 g/cm3
- Boiling Point: 361.8±42.0 °C at 760 mmHg
- フラッシュポイント: 172.6±27.9 °C
- じょうきあつ: 0.0±0.8 mmHg at 25°C
Ethyl 2-bromo-4-cyano-6-formylbenzoate Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Ethyl 2-bromo-4-cyano-6-formylbenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015016816-1g |
Ethyl 2-bromo-4-cyano-6-formylbenzoate |
1805104-42-0 | 97% | 1g |
1,549.60 USD | 2021-05-31 | |
Alichem | A015016816-250mg |
Ethyl 2-bromo-4-cyano-6-formylbenzoate |
1805104-42-0 | 97% | 250mg |
504.00 USD | 2021-05-31 | |
Alichem | A015016816-500mg |
Ethyl 2-bromo-4-cyano-6-formylbenzoate |
1805104-42-0 | 97% | 500mg |
831.30 USD | 2021-05-31 |
Ethyl 2-bromo-4-cyano-6-formylbenzoate 関連文献
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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3. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
Ethyl 2-bromo-4-cyano-6-formylbenzoateに関する追加情報
Comprehensive Overview of Ethyl 2-bromo-4-cyano-6-formylbenzoate (CAS No. 1805104-42-0)
Ethyl 2-bromo-4-cyano-6-formylbenzoate (CAS No. 1805104-42-0) is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical research, agrochemical development, and advanced material synthesis. This compound, characterized by its unique molecular structure featuring a bromo, cyano, and formyl functional groups, serves as a versatile intermediate in the synthesis of complex molecules. Its applications span across various industries, making it a subject of interest for researchers and manufacturers alike.
The compound's ethyl ester moiety enhances its solubility in organic solvents, facilitating its use in multi-step synthetic processes. Researchers often employ Ethyl 2-bromo-4-cyano-6-formylbenzoate in the construction of heterocyclic compounds, which are pivotal in drug discovery. Recent studies highlight its role in the development of novel antimicrobial agents and anticancer drugs, aligning with the growing demand for innovative therapeutics in the post-pandemic era.
In the agrochemical sector, Ethyl 2-bromo-4-cyano-6-formylbenzoate is utilized as a key building block for crop protection chemicals. With the global focus on sustainable agriculture and food security, this compound's potential in creating environmentally friendly pesticides has been a hot topic. Its ability to integrate into biodegradable formulations addresses the pressing need for reducing chemical residues in the environment.
From a synthetic chemistry perspective, the compound's reactive sites—the bromo and formyl groups—allow for diverse chemical transformations, including nucleophilic substitutions and condensation reactions. This versatility makes it a favorite among chemists working on catalysis and green chemistry initiatives. The rise of AI-driven molecular design has further amplified interest in such intermediates, as they serve as ideal candidates for computational modeling and high-throughput screening.
Quality and purity are critical for Ethyl 2-bromo-4-cyano-6-formylbenzoate, especially when used in sensitive applications like pharmaceutical synthesis. Advanced analytical techniques, such as HPLC and NMR spectroscopy, are employed to ensure compliance with industry standards. The compound's stability under various storage conditions also makes it a reliable choice for long-term research projects.
In conclusion, Ethyl 2-bromo-4-cyano-6-formylbenzoate (CAS No. 1805104-42-0) stands out as a multifaceted intermediate with broad applicability. Its relevance in cutting-edge research, coupled with its alignment with global trends like sustainability and precision medicine, ensures its continued prominence in the chemical and life sciences industries.
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